(S)-3-Amino-5-methoxy-5-oxopentanoic acid hydrochloride
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Overview
Description
“(S)-3-Amino-5-methoxy-5-oxopentanoic acid hydrochloride” is a derivative of an amino acid. Amino acids are organic compounds that combine to form proteins and are fundamental for life. The “S” denotes the stereochemistry of the molecule, indicating it’s a specific enantiomer . The “hydrochloride” part refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Molecular Structure Analysis
The molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry .
Chemical Reactions Analysis
Amino acids and their derivatives can undergo a variety of chemical reactions. For instance, they can act as bases, accepting a proton to form a positively charged species . Hydrochloric acid, on the other hand, is a strong acid that dissociates completely in water to form hydrogen ions and chloride ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For instance, hydrochloric acid is a colorless, corrosive liquid with a pungent smell .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-5-methoxy-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-11-6(10)3-4(7)2-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJZALCBQRBJQ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-5-methoxy-5-oxopentanoic acid hydrochloride |
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